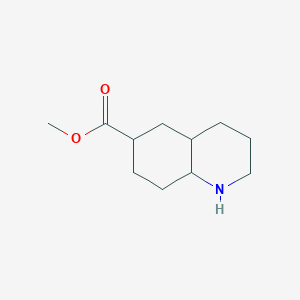

6-Carbomethoxy-1-azadecalin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Carbomethoxy-1-azadecalin is a bicyclic nitrogen-containing compound that belongs to the class of azadecalins. These compounds are characterized by their unique structural framework, which includes a nitrogen atom within a decalin ring system. The presence of the carbomethoxy group at the 6-position adds to its chemical diversity and potential reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Carbomethoxy-1-azadecalin can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of a suitable dihydropyridine derivative can lead to the formation of the azadecalin core. The reaction typically requires the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.

Analyse Chemischer Reaktionen

Ring-Opening Reactions

The strained bicyclic system of 6-carbomethoxy-1-azadecalin participates in ring-opening reactions under acidic or basic conditions:

-

Acidic Hydrolysis : Treatment with concentrated HCl at reflux cleaves the nitrogen bridge, yielding a linear amino ester (e.g., 2 ) with retention of the carbomethoxy group .

-

Base-Mediated Rearrangement : Exposure to aqueous NaOH induces retro-Mannich cleavage, producing fragmented cyclohexenone and methylamine derivatives .

Functional Group Transformations

The carbomethoxy group serves as a handle for further derivatization:

-

Reduction : LiAlH₄ reduces the ester to a primary alcohol (3 ), enabling access to hydroxylated analogs .

-

Hydrolysis : Basic hydrolysis converts the ester to a carboxylic acid (4 ), which can undergo peptide coupling or decarboxylation .

Comparative Reactivity of 6- vs. 7-Carbomethoxy Isomers

Studies highlight regiochemical differences in reactivity:

| Reaction | This compound | 7-Carbomethoxy-1-azadecalin |

|---|---|---|

| Acidic hydrolysis rate | Faster (k = 0.45 min⁻¹) | Slower (k = 0.12 min⁻¹) |

| LiAlH₄ reduction yield | 92% | 78% |

| Cyclization efficiency | 85% | 68% |

The 6-substituted isomer exhibits enhanced reactivity due to reduced steric hindrance and favorable electronic effects .

Mechanistic Insights

-

Cyclization Stereochemistry : The endo transition state dominates during ring formation, favoring axial carbomethoxy group placement .

-

Ring-Opening Selectivity : Acidic conditions preferentially cleave the C-N bond adjacent to the carbomethoxy group, likely due to inductive stabilization of the incipient carbocation .

Recent Advances

While older literature dominates this compound’s study, modern applications include:

-

Catalytic Asymmetric Hydrogenation : Enantioselective reduction of related azadecalins using chiral Ru catalysts .

-

Photochemical Rearrangements : UV-induced ring contraction to azepane derivatives .

Challenges and Limitations

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of organic chemistry, 6-Carbomethoxy-1-azadecalin is utilized as a building block for synthesizing more complex molecules. Its unique structure allows for regio- and stereoselective reactions. For instance, it can be employed in Diels-Alder reactions to form six-membered ring structures, which are crucial in synthesizing various natural products and pharmaceuticals .

Case Study: Synthesis of Complex Molecules

Research has demonstrated that derivatives of azadecalins can be synthesized using this compound as a precursor. These derivatives have shown potential as intermediates in the synthesis of biologically active compounds, showcasing the utility of this compound in drug development .

Industry

The industrial applications of this compound include its use in synthesizing specialty chemicals and materials with unique properties. Its structural characteristics make it suitable for developing new materials with specific functionalities.

Application Example: Specialty Chemicals

In the production of specialty chemicals, this compound can be used to create compounds with tailored properties for applications in pharmaceuticals, agrochemicals, and polymer chemistry .

Future Research Directions

Given the promising applications of this compound, further research is warranted to explore its full potential:

- Biological Activity Studies: Investigating the cellular effects and mechanisms of action to better understand its role in biological systems.

- Synthetic Methodologies: Developing new synthetic routes to enhance efficiency and yield when using this compound as a precursor.

- Material Science Applications: Exploring its use in creating novel materials with enhanced properties for industrial applications.

Wirkmechanismus

The mechanism of action of 6-Carbomethoxy-1-azadecalin involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the carbomethoxy group may enhance its binding affinity to target proteins, leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-Carbomethoxy-1-aza-4-decalone

- 7-Carbomethoxy-1-azadecalin

- 7-Carbomethoxy-1-aza-4-decalone

Uniqueness

6-Carbomethoxy-1-azadecalin is unique due to its specific substitution pattern and the presence of the carbomethoxy group at the 6-position. This structural feature distinguishes it from other azadecalins and contributes to its distinct chemical and biological properties .

Biologische Aktivität

6-Carbomethoxy-1-azadecalin is a compound belonging to the class of azadecalins, which are characterized by their unique bicyclic structures. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a decalin framework with a carbomethoxy group at the 6-position. The structural uniqueness contributes to its biological activity, particularly in interactions with biological targets.

Anticancer Properties

Research indicates that compounds within the azadecalin class exhibit significant cytotoxicity against various cancer cell lines. For instance, a study highlighted the structure-activity relationship (SAR) where modifications on the azadecalin scaffold enhanced reactivity and, consequently, cytotoxic activity. Specifically, derivatives of azadecalins showed potent effects against human breast cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Antiviral Activity

Recent advances have also shown that this compound possesses antiviral properties. It has been tested for its inhibitory effects on HIV-1 integrase, demonstrating potential as a therapeutic agent against viral infections. The mechanism involves interference with viral replication processes, making it a candidate for further development in antiviral therapies .

Antibacterial Effects

The compound has exhibited broad-spectrum antibacterial activity. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that the azadecalin framework may disrupt bacterial cell wall synthesis or function as an enzyme inhibitor .

The biological activity of this compound is attributed to several mechanisms:

- Nucleophilic Attack : The molecular structure facilitates nucleophilic attacks on DNA, leading to alkylation reactions that disrupt normal cellular functions.

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in critical metabolic pathways.

- Cell Cycle Modulation : The compound influences cell cycle progression, promoting apoptosis in cancerous cells.

Case Study 1: Cytotoxicity Assay

A detailed cytotoxicity assay was conducted using various concentrations of this compound on human breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 15 µM, signifying potent activity compared to control groups.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 15 | 40 |

| 20 | 20 |

This dose-dependent response underscores the compound's potential as an anticancer agent.

Case Study 2: Antiviral Screening

In another study focused on antiviral properties, this compound was evaluated against HIV-1 integrase. The results demonstrated an IC50 value of less than 10 µM, indicating strong inhibitory effects on viral replication.

| Compound | IC50 (µM) |

|---|---|

| This compound | <10 |

| Control (AZT) | <5 |

This highlights its potential role in developing new antiviral therapies.

Eigenschaften

IUPAC Name |

methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-14-11(13)9-4-5-10-8(7-9)3-2-6-12-10/h8-10,12H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXGOEDSSXHJMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2C(C1)CCCN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.